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Compound of Interest

Compound Name: Diethyl 2-(1-nitroethyl)succinate

Cat. No.: B1388480 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for Diethyl 2-(1-
nitroethyl)succinate. As experimental spectroscopic data for this specific compound is not

readily available in the public domain, this document presents a comprehensive analysis based

on the well-characterized parent compound, diethyl succinate. The guide includes a theoretical

prediction of the spectroscopic characteristics of Diethyl 2-(1-nitroethyl)succinate, detailed

experimental protocols for acquiring such data, and a summary of the known data for diethyl

succinate for comparative purposes.

Spectroscopic Data Summary
Due to the absence of publicly available experimental spectra for Diethyl 2-(1-
nitroethyl)succinate, this section provides the spectroscopic data for the parent compound,

diethyl succinate, as a reference. This is followed by a theoretical prediction of the

spectroscopic data for the target molecule.

Reference Spectroscopic Data: Diethyl Succinate
The experimental spectroscopic data for diethyl succinate is well-documented and is

summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for Diethyl Succinate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.10 Quartet 4H -O-CH₂-CH₃

2.56 Singlet 4H -CO-CH₂-CH₂-CO-

1.21 Triplet 6H -O-CH₂-CH₃

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for Diethyl Succinate[1]

Chemical Shift (δ) ppm Assignment

172.2 C=O

60.3 -O-CH₂-CH₃

29.0 -CO-CH₂-CH₂-CO-

14.0 -O-CH₂-CH₃

Solvent: CDCl₃, Reference: TMS[1]

Table 3: Infrared (IR) Spectroscopic Data for Diethyl Succinate

Wavenumber (cm⁻¹) Intensity Assignment

~1735 Strong C=O stretch (Ester)

~1200 Strong C-O stretch (Ester)

2980-2850 Medium C-H stretch (Alkyl)

Table 4: Mass Spectrometry (MS) Data for Diethyl Succinate
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m/z Relative Intensity Assignment

174 Moderate [M]⁺ (Molecular Ion)

129 High [M - OCH₂CH₃]⁺

101 High [M - COOCH₂CH₃]⁺

Predicted Spectroscopic Data for Diethyl 2-(1-
nitroethyl)succinate
The introduction of a 1-nitroethyl substituent at the 2-position of the succinate backbone is

expected to significantly alter the spectroscopic properties. The following tables outline the

predicted data for Diethyl 2-(1-nitroethyl)succinate.

Table 5: Predicted ¹H NMR Spectroscopic Data for Diethyl 2-(1-nitroethyl)succinate
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Predicted
Chemical Shift
(δ) ppm

Predicted
Multiplicity

Integration Assignment Rationale

~4.8 - 5.2 Multiplet 1H CH-NO₂

The proton

attached to the

carbon bearing

the nitro group

will be

significantly

deshielded.

~4.1 - 4.3 Quartet 4H -O-CH₂-CH₃

Similar to diethyl

succinate, but

may be slightly

shifted due to the

nearby electron-

withdrawing

group.

~3.0 - 3.5 Multiplet 1H
-CO-

CH(CH₂NO₂)-

The methine

proton on the

succinate

backbone will be

deshielded by

the adjacent

ester and

nitroethyl groups.

~2.5 - 2.9 Multiplet 2H -CH₂-CO-

The methylene

protons on the

succinate

backbone will be

diastereotopic

and show

complex splitting.

~1.6 - 1.8 Doublet 3H CH₃-CHNO₂ The methyl

protons of the

nitroethyl group
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will be split by

the adjacent

methine proton.

~1.2 - 1.4 Triplet 6H -O-CH₂-CH₃
Similar to diethyl

succinate.

Table 6: Predicted ¹³C NMR Spectroscopic Data for Diethyl 2-(1-nitroethyl)succinate

Predicted Chemical Shift
(δ) ppm

Assignment Rationale

~170 - 173 C=O

Two distinct ester carbonyl

signals are expected due to

the loss of symmetry.

~80 - 90 CH-NO₂

The carbon attached to the

nitro group will be significantly

shifted downfield.

~61 - 63 -O-CH₂-CH₃

Two distinct signals may be

observed for the two ester

ethyl groups.

~45 - 55 -CO-CH(CH₂NO₂)-
The substituted carbon on the

succinate backbone.

~30 - 35 -CH₂-CO-

The unsubstituted methylene

carbon on the succinate

backbone.

~15 - 20 CH₃-CHNO₂
The methyl carbon of the

nitroethyl group.

~14 -O-CH₂-CH₃
The methyl carbons of the

ethyl ester groups.

Table 7: Predicted Infrared (IR) Spectroscopic Data for Diethyl 2-(1-nitroethyl)succinate
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Predicted Wavenumber
(cm⁻¹)

Intensity Assignment

~1735 Strong C=O stretch (Ester)

~1550 Strong Asymmetric NO₂ stretch

~1370 Strong Symmetric NO₂ stretch

~1200 Strong C-O stretch (Ester)

2980-2850 Medium C-H stretch (Alkyl)

Table 8: Predicted Mass Spectrometry (MS) Data for Diethyl 2-(1-nitroethyl)succinate

m/z Assignment

247 [M]⁺ (Molecular Ion)

201 [M - NO₂]⁺

174 [M - CH₃CHNO₂]⁺

129 [M - CH₃CHNO₂ - OCH₂CH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above. These protocols are intended as a guide and may require optimization for

specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified Diethyl 2-(1-
nitroethyl)succinate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a

small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is

required.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a

frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, an
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acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to

the lower natural abundance of ¹³C, a larger number of scans will be required. Proton

decoupling should be used to simplify the spectrum. Typical parameters include a 45-degree

pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

compound between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can

be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture

into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both

liquid and solid samples with minimal preparation.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable inlet system. For a volatile compound, gas chromatography-mass spectrometry

(GC-MS) is ideal. For less volatile or thermally labile compounds, direct infusion or liquid

chromatography-mass spectrometry (LC-MS) can be used.

Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is a

common technique that provides detailed fragmentation patterns. Softer ionization

techniques such as electrospray ionization (ESI) or chemical ionization (CI) can be used to

enhance the observation of the molecular ion.
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Workflow and Pathway Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the predicted spectral features and the molecular structure of Diethyl 2-
(1-nitroethyl)succinate.
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2-(1-nitroethyl)succinate
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Final Report

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1388480?utm_src=pdf-body
https://www.benchchem.com/product/b1388480?utm_src=pdf-body
https://www.benchchem.com/product/b1388480?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure: Diethyl 2-(1-nitroethyl)succinate

Predicted NMR Signals Predicted IR Absorptions Predicted MS Fragments

CH₃CH₂OOC-CH(CH(NO₂)CH₃)-CH₂-COOCH₂CH₃

¹H NMR:
- Deshielded CH-NO₂ and CH protons

- Diastereotopic CH₂ protons
- Distinct CH₃ and CH₂ signals

influences

¹³C NMR:
- Downfield shift for C-NO₂

- Two distinct C=O signals
- Asymmetric carbon signals

influences

IR:
- Strong C=O stretch (~1735 cm⁻¹)

- Strong NO₂ stretches (~1550, ~1370 cm⁻¹)

corresponds to

MS:
- Molecular Ion [M]⁺ at m/z 247

- Loss of NO₂ (m/z 201)
- Loss of nitroethyl group (m/z 174)

fragments to

Click to download full resolution via product page

Caption: Logical relationship between the structural features of Diethyl 2-(1-
nitroethyl)succinate and its predicted spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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